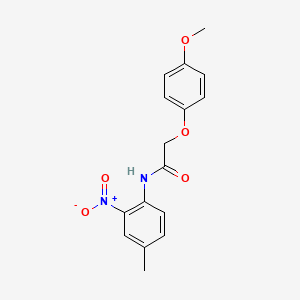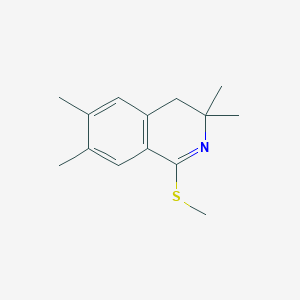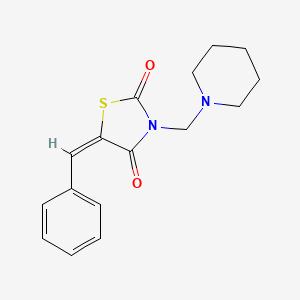
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine, also known as TPEN, is a chelating agent that is commonly used in scientific research. TPEN has a unique structure that allows it to selectively bind to metal ions, making it useful in a variety of applications.
Wirkmechanismus
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine works by binding to metal ions, such as zinc, copper, and iron, and removing them from solution. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has a high affinity for these metal ions, allowing it to selectively remove them from cells without affecting other cellular components.
Biochemical and Physiological Effects:
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can induce oxidative stress and apoptosis in cells by removing metal ions that are necessary for cellular function. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in lab experiments is its ability to selectively remove metal ions from cells. This allows researchers to study the effects of metal ion depletion on cellular function. However, N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine. One area of interest is the development of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-based therapeutics for the treatment of cancer and other diseases. Additionally, researchers are exploring the use of N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine in the development of new sensors for metal ion detection. Finally, there is ongoing research into the mechanisms underlying N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine-induced apoptosis and oxidative stress.
Synthesemethoden
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine can be synthesized using a multistep process that involves the reaction of ethylenediamine with various reagents. One common method involves the reaction of ethylenediamine with 2-phenylpropionyl chloride, followed by the addition of triethylamine and sodium borohydride.
Wissenschaftliche Forschungsanwendungen
N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine has been used in a variety of scientific research applications, including studies on metal ion homeostasis, oxidative stress, and apoptosis. N,N,N'-triethyl-N'-(2-phenylpropyl)-1,2-ethanediamine is particularly useful in studies that involve the measurement of intracellular metal ion concentrations, as it can selectively remove metal ions from cells.
Eigenschaften
IUPAC Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2/c1-5-18(6-2)13-14-19(7-3)15-16(4)17-11-9-8-10-12-17/h8-12,16H,5-7,13-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJZKLRJIYJONJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(CC)CC(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-triethyl-N'-(2-phenylpropyl)ethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{1-[(5-ethyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4985068.png)
![3-phenyl-N-{1-[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4985074.png)
![N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4985090.png)
![3-{[2-(3-fluorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4985098.png)



![ethyl N-[(4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B4985126.png)


![N-(3-chloro-4-methylphenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4985155.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B4985177.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![1-acetyl-17-(4-propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4985206.png)